Cas no 1249956-08-8 (3-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline)
3-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 3-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)-
- 3-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline
- 1249956-08-8
- 3-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)aniline
- AKOS010617495
- EN300-1142209
- ZJZFHRJKJSEQCJ-UHFFFAOYSA-N
- CS-0283665
-
- Inchi: 1S/C9H7F3N4/c10-9(11,12)6-1-5(2-7(13)3-6)8-14-4-15-16-8/h1-4H,13H2,(H,14,15,16)
- InChI Key: ZJZFHRJKJSEQCJ-UHFFFAOYSA-N
- SMILES: C1(N)=CC(C(F)(F)F)=CC(C2NN=CN=2)=C1
Computed Properties
- Exact Mass: 228.06228073g/mol
- Monoisotopic Mass: 228.06228073g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 67.6Ų
Experimental Properties
- Density: 1.469±0.06 g/cm3(Predicted)
- Boiling Point: 418.7±55.0 °C(Predicted)
- pka: 9.17±0.20(Predicted)
3-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354335-50mg |
3-(1h-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline |
1249956-08-8 | 98% | 50mg |
¥15724.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354335-100mg |
3-(1h-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline |
1249956-08-8 | 98% | 100mg |
¥15275.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354335-250mg |
3-(1h-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline |
1249956-08-8 | 98% | 250mg |
¥14748.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354335-500mg |
3-(1h-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline |
1249956-08-8 | 98% | 500mg |
¥19245.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354335-1g |
3-(1h-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline |
1249956-08-8 | 98% | 1g |
¥18718.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354335-2.5g |
3-(1h-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline |
1249956-08-8 | 98% | 2.5g |
¥36640.00 | 2024-08-09 | |
| Enamine | EN300-1142209-0.05g |
3-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline |
1249956-08-8 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1142209-0.1g |
3-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline |
1249956-08-8 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1142209-0.25g |
3-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline |
1249956-08-8 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1142209-0.5g |
3-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline |
1249956-08-8 | 95% | 0.5g |
$877.0 | 2023-10-26 |
3-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 3-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline
3-(1H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)aniline
The compound 3-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline (CAS No. 1249956-08-8) is a highly specialized organic chemical with significant applications in various fields of modern chemistry. This compound is characterized by its unique structure, which combines a triazole ring and a trifluoromethyl group attached to an aniline backbone. The triazole moiety is known for its stability and ability to form hydrogen bonds, while the trifluoromethyl group introduces electron-withdrawing effects, enhancing the compound's reactivity and versatility.
Recent studies have highlighted the potential of 3-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline in the development of advanced materials. Researchers have explored its use as a building block in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. For instance, its application in the creation of novel fungicides has shown promising results, demonstrating enhanced efficacy against various plant pathogens compared to traditional compounds.
In the field of medicinal chemistry, this compound has been investigated for its potential as a lead molecule in drug discovery. The triazole group is particularly valuable in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding. Recent findings suggest that 3-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline could serve as a precursor for developing molecules with anti-inflammatory and anticancer properties.
The synthesis of 3-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline involves a multi-step process that typically begins with the preparation of the aniline derivative followed by the introduction of the triazole ring. The reaction conditions are carefully optimized to ensure high yield and purity. Recent advancements in catalytic methods have enabled more efficient synthesis routes, reducing production costs and environmental impact.
From an environmental perspective, the stability and biodegradability of 3-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline are critical factors in its application. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, making it suitable for use in formulations that require controlled release mechanisms. Its trifluoromethyl group also contributes to its resistance to photodegradation, enhancing its stability under outdoor conditions.
In terms of industrial applications, 3-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline is increasingly being utilized as an intermediate in the production of specialty chemicals. Its ability to undergo various functional group transformations makes it a valuable asset in chemical synthesis. For example, it can be converted into esters or amides through simple reaction steps, expanding its utility across different industries.
Looking ahead, the demand for 3-(1H-1,2,4-triazol-3-yli)-5-(trifluoromethyl)aniline is expected to grow as researchers continue to uncover new applications for this versatile compound. Its unique combination of structural features positions it as a key player in the development of next-generation materials and pharmaceuticals.
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